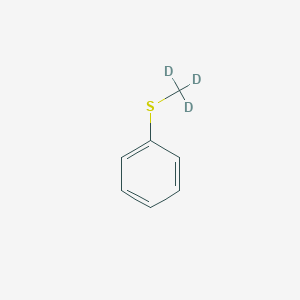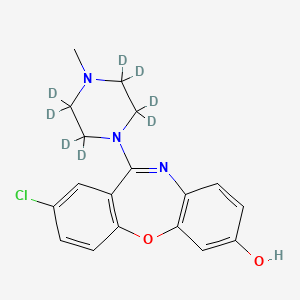
7-Hydroxy Loxapine-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy Loxapine-d8 is a deuterium-labeled analogue of 7-Hydroxy Loxapine. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for more precise tracking and analysis during experimental procedures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy Loxapine-d8 involves the deuteration of 7-Hydroxy Loxapine. Deuteration is typically achieved through the use of deuterated reagents or solvents, which replace the hydrogen atoms in the molecule with deuterium atoms. The specific reaction conditions and reagents used can vary, but common methods include the use of deuterated water (D2O) or deuterated organic solvents.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, as well as stringent quality control measures to ensure the consistency and purity of the final product. The production is typically carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.
化学反应分析
Types of Reactions
7-Hydroxy Loxapine-d8 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
7-Hydroxy Loxapine-d8 is used in a wide range of scientific research applications, including:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems.
Drug Metabolism: Researchers use this compound to study the metabolic pathways and identify metabolites of 7-Hydroxy Loxapine.
Analytical Chemistry: The compound is used as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of 7-Hydroxy Loxapine and its metabolites.
作用机制
The mechanism of action of 7-Hydroxy Loxapine-d8 is similar to that of 7-Hydroxy Loxapine. It acts as a dopamine antagonist and a serotonin 5-HT2 blocker. By antagonizing these receptors, the compound exerts its effects on the central nervous system, leading to tranquilization and suppression of aggressive behavior .
相似化合物的比较
Similar Compounds
Loxapine: The parent compound of 7-Hydroxy Loxapine-d8, used as an antipsychotic agent.
Amoxapine: A tricyclic antidepressant that is a metabolite of Loxapine.
8-Hydroxyloxapine: Another metabolite of Loxapine with similar pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The presence of deuterium can alter the metabolic profile of the compound, leading to differences in its pharmacokinetics compared to non-deuterated analogues.
属性
分子式 |
C18H18ClN3O2 |
|---|---|
分子量 |
351.9 g/mol |
IUPAC 名称 |
8-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol |
InChI |
InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-5-16(14)24-17-11-13(23)3-4-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3/i6D2,7D2,8D2,9D2 |
InChI 键 |
CFHDISFPIIFJTI-COMRDEPKSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |
规范 SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B15142024.png)
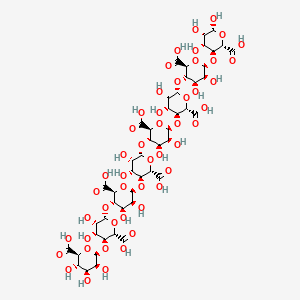
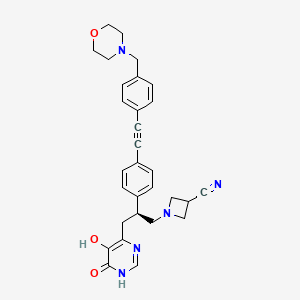

![1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142066.png)


![Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate](/img/structure/B15142071.png)
![3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone-d4](/img/structure/B15142082.png)
![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15142088.png)
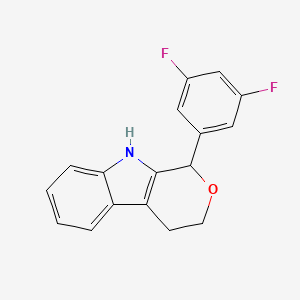
![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B15142096.png)
![5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine](/img/structure/B15142111.png)
